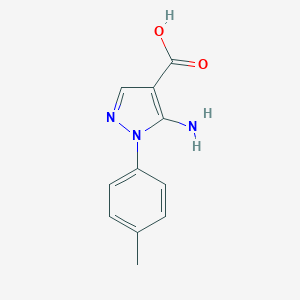

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMQYFHSZSHAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404251 | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-93-4 | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid

Introduction

This compound is a substituted aminopyrazole derivative. The aminopyrazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds.[1] This technical guide provides a detailed overview of a common and effective synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.

The described synthesis is a multi-step process commencing from readily available starting materials. The core of this strategy involves the construction of the pyrazole ring through a cyclocondensation reaction, a widely employed method for synthesizing such heterocyclic systems.[2] This guide will furnish detailed experimental protocols, present quantitative data in a structured format, and provide visual diagrams of the synthetic pathway.

Overall Synthesis Pathway

The synthesis of the target compound is typically achieved in three main stages:

-

Preparation of Ethyl (ethoxymethylene)cyanoacetate: This key intermediate is synthesized from ethyl cyanoacetate and triethyl orthoformate.

-

Formation of the Pyrazole Ring: The pyrazole core is constructed via a cyclocondensation reaction between 4-methylphenylhydrazine (p-tolylhydrazine) and ethyl (ethoxymethylene)cyanoacetate to yield the ethyl ester of the target molecule.

-

Hydrolysis: The final step involves the saponification of the ethyl ester to afford the desired this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

This procedure outlines the preparation of the key intermediate, ethyl (ethoxymethylene)cyanoacetate, from ethyl cyanoacetate and triethyl orthoformate.[3][4]

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate and an excess of acetic anhydride.

-

Add triethyl orthoformate to the mixture.

-

Heat the reaction mixture to 140-160°C and maintain it at this temperature under reflux for 4-5 hours.[3][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess reagents by distillation under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol to yield ethyl (ethoxymethylene)cyanoacetate as a solid.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Volume (mL) | Mass (g) |

| Ethyl Cyanoacetate | 113.12 | 1.0 | ~95 | 113.12 |

| Triethyl Orthoformate | 148.20 | 1.1 | ~165 | 163.02 |

| Acetic Anhydride | 102.09 | - | ~375 | - |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | |

| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 169.16 | 80-85 |

Stage 2: Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

This stage involves the crucial cyclocondensation reaction to form the pyrazole ring system. The procedure is adapted from the synthesis of the analogous phenyl derivative.

Methodology:

-

In a round-bottom flask, dissolve 4-methylphenylhydrazine (or its hydrochloride salt) in ethanol. If the hydrochloride salt is used, add an equivalent of a base like sodium acetate to liberate the free hydrazine.

-

Add a stoichiometric equivalent of ethyl (ethoxymethylene)cyanoacetate to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) |

| 4-Methylphenylhydrazine | 122.17 | 1.0 | 122.17 |

| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 1.0 | 169.16 |

| Ethanol | - | - | Sufficient Volume |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |

| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | 245.28 | 245.28 | 75-85 |

Stage 3: Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step is the saponification of the ethyl ester to the target carboxylic acid, followed by acidification.

Methodology:

-

Suspend or dissolve the ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of approximately 4-5 by the slow addition of an acid, such as 2M hydrochloric acid. This will precipitate the carboxylic acid.

-

Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) |

| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | 245.28 | 1.0 | 245.28 |

| Sodium Hydroxide | 40.00 | 2.0-3.0 | 80.00 - 120.00 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |

| This compound | 217.23 | 217.23 | 90-95 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily accessible reagents. By following the outlined experimental protocols, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in pharmaceutical and agrochemical applications.[5]

References

- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]

- 4. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to a Closely Related Structure: The Crystal Structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Disclaimer: The crystal structure for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is not publicly available in the searched crystallographic databases. This guide provides a detailed analysis of a closely related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate , which shares the 5-amino-1-(4-methylphenyl)pyrazole core.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystal structure and synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. The information is presented through structured data tables, detailed experimental protocols, and a workflow visualization.

Molecular Structure and Crystallographic Data

The title molecule, C13H15N3O4S, features benzene and pyrazole rings inclined to each other at a dihedral angle of 77.48 (3)°.[1] The crystal structure is stabilized by a network of hydrogen bonds. Two amino hydrogen atoms are involved in bifurcated hydrogen bonds, one intramolecular (N—H⋯O) and one intermolecular (N—H⋯O(N)). These intermolecular hydrogen bonds link the molecules into chains. Furthermore, π–π interactions are observed between the benzene and pyrazole rings of neighboring molecules, with a centroid-centroid distance of 3.680 (3) Å, which helps in the formation of layers.[1]

Crystallographic Data

| Parameter | Value |

| Empirical Formula | C13H15N3O4S |

| Formula Weight | 309.34 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| Temperature (K) | 100 |

| Wavelength (Å) | 1.54184 |

| Cell Dimensions | |

| a (Å) | 6.27869 (7) |

| b (Å) | 15.43607 (12) |

| c (Å) | 15.27141 (13) |

| β (°) | 96.2633 (9) |

| Volume (ų) | 1471.24 (2) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.397 |

Data sourced from Acta Crystallographica Section E.[1][2]

Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Oxford Diffraction Xcalibur (Atlas, Nova) |

| Radiation Source | Nova (Cu) X-ray Source |

| Absorption Correction | Multi-scan |

| Tmin / Tmax | 0.800 / 1.000 |

| Reflections Collected | 51079 |

| Independent Reflections | 3043 |

| Reflections with I > 2σ(I) | 3035 |

| Rint | 0.024 |

| Refinement Method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.027 |

| wR(F²) | 0.074 |

| Goodness-of-fit (S) | 1.05 |

| Parameters | 201 |

| Δρmax / Δρmin (e Å⁻³) | 0.34 / -0.39 |

Data sourced from Acta Crystallographica Section E.[1][2]

Experimental Protocols

Synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

The synthesis of the title compound is achieved through the reaction of an unsaturated ketone, (E)-ethyl 2-cyano-3-ethoxyacrylate, with 4-methylbenzenesulfonohydrazide. The reaction is conducted in ethanol and heated at reflux for 16 hours. This procedure yields 4,5-dihydro-1H-pyrazole analogues with satisfactory yields. For the title compound, the reported yield is 65%.[1]

Crystallization

Single crystals of diffraction quality were obtained by the slow diffusion of an ethanol solution of the compound.[1]

Workflow Visualizations

The following diagram illustrates the experimental workflow for the synthesis and crystallization of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

References

Physical and chemical properties of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a compound of interest in pharmaceutical and agrochemical research.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Chem-Impex |

| Molecular Weight | 217.23 g/mol | Chem-Impex |

| Melting Point | 180-187 °C | Chem-Impex |

| Appearance | Off-white flakes | --INVALID-LINK-- |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Spectral Analysis

Detailed spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not extensively reported. However, analysis of related pyrazole derivatives provides expected spectral characteristics.

-

¹H NMR: Protons of the pyrazole and phenyl rings, the amino group, the carboxylic acid, and the methyl group would exhibit characteristic chemical shifts.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrazole and phenyl rings, the carboxylic acid carbonyl, and the methyl group.

-

FT-IR: The spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the pyrazole structure.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a common synthetic route for similar 5-aminopyrazole-4-carboxylic acids involves a two-step process:

-

Formation of the ethyl ester precursor: Reaction of a substituted hydrazine with an ethoxymethylenemalononitrile derivative.

-

Hydrolysis of the ester: Conversion of the ethyl ester to the corresponding carboxylic acid.

Based on this general method, a plausible synthesis for the title compound is outlined below.

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

This step involves the cyclization reaction between ethyl (ethoxymethylene)cyanoacetate and p-tolylhydrazine.

Procedure:

-

A solution of p-tolylhydrazine (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) is prepared in a suitable solvent, such as acetic acid and water.

-

The reaction mixture is heated, for example, on a steam bath, for an extended period (e.g., 16 hours) to facilitate the cyclization.[2]

-

Upon completion, the reaction mixture is cooled, and the product, ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, is isolated, for instance, by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent.

Step 2: Hydrolysis to this compound

The ethyl ester from the previous step is hydrolyzed to the final carboxylic acid.

Procedure:

-

The ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is suspended in a suitable solvent system, such as a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated under reflux until the hydrolysis is complete, which can be monitored by techniques like thin-layer chromatography.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to yield this compound.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively detailed, the 5-aminopyrazole scaffold is a known pharmacophore with a wide range of biological activities.[3] Derivatives of this class have shown potential as anti-inflammatory and analgesic agents.[1]

Notably, several 5-aminopyrazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) initiates a cascade of downstream signaling events that regulate crucial cellular processes like proliferation, differentiation, and survival.

Caption: Overview of the FGFR signaling pathway and the inhibitory action of 5-aminopyrazole derivatives.

Activation of FGFRs leads to the recruitment of docking proteins such as FRS2, which in turn activate major downstream pathways including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[4][5] These cascades ultimately modulate gene expression to control cellular responses. 5-aminopyrazole-based inhibitors can block the kinase activity of FGFR, thereby inhibiting these downstream signals and potentially halting cancer cell proliferation.

Applications and Future Directions

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1] Its structural similarity to known FGFR inhibitors suggests that it could be a scaffold for the development of novel anticancer agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activity profile in detail.

References

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide on the Mechanism of Action of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have made it a cornerstone in the development of a diverse array of therapeutic agents.[1][2] This technical guide delves into the core mechanisms of action of prominent pyrazole-based compounds, offering insights into their molecular targets, signaling pathways, and the experimental methodologies used to elucidate their functions.

Anti-Inflammatory Action: Selective COX-2 Inhibition

A significant breakthrough in anti-inflammatory therapy was the development of selective cyclooxygenase-2 (COX-2) inhibitors, with the pyrazole-containing drug Celecoxib being a prime example.[3][4][5]

Mechanism of Action: Celecoxib selectively inhibits the COX-2 isoform of the cyclooxygenase enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[4][5][6] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[3][5] This selective inhibition reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective prostaglandins synthesized by COX-1.[6]

Signaling Pathway:

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.29 µM | >172 | [7] |

| Compound 5f | COX-2 | 1.50 µM | 9.56 | [8] |

| Compound 6f | COX-2 | 1.15 µM | 8.31 | [8] |

| PYZ31 | COX-2 | 19.87 nM | - | [9] |

| PYZ28 | COX-2 | 0.26 µM | >192.3 | [9] |

| Compound 16a | COX-2 | - | 134.6 | [10] |

| Compound 18f | COX-2 | - | 42.13 | [10] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

A typical protocol for assessing COX-2 inhibitory activity involves the following steps:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.

-

Prepare a reaction mix containing assay buffer, a fluorescent probe, and a cofactor (e.g., heme).

-

-

Assay Procedure:

-

Add the reaction mix to the wells of a 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (e.g., DMSO).

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubate the plate at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

The fluorescence generated is proportional to the amount of prostaglandin G2 produced.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]

-

Vasodilation: Phosphodiesterase-5 (PDE-5) Inhibition

The pyrazole-containing compound Sildenafil revolutionized the treatment of erectile dysfunction through its potent and selective inhibition of phosphodiesterase type 5 (PDE-5).[13][14][15]

Mechanism of Action: Sildenafil is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE-5).[13][14] In the physiological process of penile erection, the release of nitric oxide (NO) upon sexual stimulation activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).[15] cGMP, in turn, induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and erection.[15] PDE-5 is the primary enzyme responsible for the degradation of cGMP in this tissue.[13] By inhibiting PDE-5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[14][15]

Signaling Pathway:

Quantitative Data: PDE-5 Inhibition by Sildenafil and its Derivatives

| Compound | Target | Ki/KD | IC50 | Reference |

| Sildenafil | PDE-5 | Ki = 1 nM | - | [16] |

| Sildenafil | PDE-5 | KD = 8.3-13.3 nM | - | |

| Sildenafil (with low cGMP) | PDE-5 | KD = 4.8 nM | - | |

| UK-122764 | PDE-5 | Ki = 5 nM | - | [16] |

| Zaprinast | PDE-5 | Ki = 130 nM | - | [16] |

| NSA-3 (Sildenafil derivative) | PDE-5 | Binding Energy = -115.65 kJ/mol | - | [6] |

Experimental Protocol: In Vitro PDE-5 Inhibition Assay (Fluorescence Polarization)

A common method to assess PDE-5 inhibition is through a fluorescence polarization assay:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., Sildenafil) in DMSO and create serial dilutions.

-

Dilute recombinant PDE-5 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in an appropriate assay buffer.

-

-

Assay Procedure:

-

Add the diluted test compound, a positive control, and a vehicle control to a 96-well black microplate.

-

Add the diluted PDE-5 enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent cGMP substrate.

-

Incubate the plate at 37°C.

-

Stop the reaction by adding a binding agent that binds to the product (5'-GMP).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader. The polarization value changes as the fluorescent substrate is converted to the product.

-

Calculate the percentage of PDE-5 inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

-

Neuromodulation: Cannabinoid Receptor 1 (CB1) Antagonism

Rimonabant , a diarylpyrazole, was the first selective CB1 receptor antagonist to be clinically developed for the treatment of obesity and related metabolic disorders.

Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist at the cannabinoid receptor 1 (CB1).[18][19] The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite, energy balance, and mood. By blocking the CB1 receptor, Rimonabant was shown to reduce appetite and food intake, leading to weight loss.[18][19] It also demonstrated effects on peripheral metabolism.[19] However, due to adverse psychiatric side effects, its use has been discontinued in many countries.[18]

Signaling Pathway:

Quantitative Data: CB1 Receptor Binding Affinity of Pyrazole Derivatives

| Compound | Target | Ki | EC50 | Reference |

| Rimonabant | CB1 | 2 nM | - | [4] |

| PIMSR | CB1 | 17-57 nM | - | [4] |

| Compound 34 | CB1 | 6.9 nM | 46 nM (agonist) | [20][21] |

Experimental Protocol: CB1 Receptor Binding Assay (Radioligand)

The binding affinity of compounds to the CB1 receptor is often determined using a competitive radioligand binding assay:

-

Reagent Preparation:

-

Prepare cell membranes from cells expressing the CB1 receptor.

-

Prepare a stock solution of the test compound and a known high-affinity radioligand for the CB1 receptor (e.g., [³H]CP-55,940).

-

Prepare an assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, set up reactions for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand), and competitive binding (radioligand, membranes, and varying concentrations of the test compound).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound from the competitive binding data.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

-

Anticancer and Anti-inflammatory Activity: Kinase Inhibition

The pyrazole scaffold is a prominent feature in numerous small molecule kinase inhibitors used in oncology and for the treatment of inflammatory diseases.[7][22] These compounds typically act as ATP-competitive inhibitors.

Mechanism of Action: Pyrazole-based kinase inhibitors are designed to bind to the ATP-binding pocket of specific protein kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[16] Different pyrazole derivatives have been developed to target a wide range of kinases, including EGFR, VEGFR-2, Aurora kinases, CDKs, and PI3K/AKT.[23][24][25]

Signaling Pathway (General Kinase Inhibition):

Quantitative Data: IC50 Values of Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Antiproliferative IC50 (µM) | Cell Line | Reference |

| Compound 2 | Akt1 | 1.3 | 0.95 | HCT116 | [14] |

| Compound 7 | Aurora A | 28.9 | 0.381 | HT29 | [14] |

| Compound 7 | Aurora B | 2.2 | - | - | [14] |

| Compound 18 | Chk2 | 41.64 | - | - | [14] |

| Compound 43 | PI3 Kinase | - | 0.25 | MCF7 | [25] |

| Compound 48 | Haspin Kinase | >90% inhibition at 100 nM | 1.7 | HCT116 | [25] |

| Erlotinib (reference) | EGFR | - | 10.6 | HEPG2 | [24] |

| Compound 3 | EGFR | 60 | 4.07 | HEPG2 | [24] |

| Compound 9 | VEGFR-2 | 220 | - | - | [24] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A general protocol for an in vitro kinase assay is as follows:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound.

-

Dilute the recombinant kinase and its specific substrate in kinase assay buffer.

-

Prepare an ATP solution.

-

-

Assay Procedure:

-

In a suitable microplate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the reaction.

-

-

Detection and Analysis:

-

The detection method depends on the assay format. Common methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Luminescence-based assays: Detecting the amount of ATP remaining after the reaction (e.g., ADP-Glo™).

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

-

Antimicrobial Action

Pyrazole derivatives have also emerged as promising antimicrobial agents, with mechanisms targeting essential bacterial processes.

Mechanism of Action: The antibacterial mode of action for some pyrazole-based compounds involves the disruption of the bacterial cell wall.[20] Others have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[20]

Experimental Workflow for Screening and Characterization

The discovery and development of novel pyrazole-based compounds often follow a structured workflow:

Experimental Protocols for Cellular Assays

MTT Assay for Cytotoxicity:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[7][24][27][28]

Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.

-

Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for a defined period (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to preserve their DNA content.

-

Staining: Stain the cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This allows for the identification of cell cycle arrest at specific phases.[3][13][15][18]

This guide provides a foundational understanding of the mechanisms of action for key pyrazole-based compounds and the experimental approaches used to characterize them. The versatility of the pyrazole scaffold ensures its continued importance in the ongoing quest for novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]

- 19. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of PDE5 concentration in human serum: proof-of-concept and validation of methodology in control and prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS 51649-80-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS 51649-80-0). This pyrazole derivative serves as a crucial building block in the development of various therapeutic agents, notably in the fields of oncology and inflammatory diseases. This document consolidates key data into structured tables, outlines detailed experimental methodologies for its synthesis and biological evaluation, and presents visual diagrams of relevant pathways and workflows to support advanced research and development.

Chemical Properties and Structure

5-Amino-1-phenylpyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with phenyl, amino, and carboxylic acid groups.[1] Its structure lends itself to diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.[1]

Table 1: Physicochemical Properties of 5-Amino-1-phenylpyrazole-4-carboxylic acid

| Property | Value | Reference(s) |

| CAS Number | 51649-80-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 203.20 g/mol | [2][3] |

| IUPAC Name | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | [1] |

| Appearance | White needles or off-white powder | [2] |

| Melting Point | 186-192 °C | [2] |

| Purity | ≥98% (HPLC) | [2] |

| SMILES | c1ccc(cc1)n1c(c(cn1)C(=O)O)N | [1] |

| InChI | InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | [1] |

Synthesis

The synthesis of 5-aminopyrazole derivatives, including 5-Amino-1-phenylpyrazole-4-carboxylic acid, typically involves the condensation of a hydrazine derivative with a three-carbon building block containing appropriate functional groups.[4] A common and versatile method is the reaction of phenylhydrazine with a β-ketonitrile derivative.[4]

General Experimental Protocol for Synthesis

The following protocol describes a generalized method for the synthesis of 5-aminopyrazole-4-carboxylic acid derivatives based on common synthetic strategies.[4][5]

Materials:

-

Phenylhydrazine

-

Ethyl 2-cyano-3-oxobutanoate (or a similar β-ketonitrile)

-

Ethanol (or another suitable solvent like acetic acid)

-

Sodium acetate (if starting from phenylhydrazine hydrochloride)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for hydrolysis)

-

Water

Procedure:

-

Condensation: Dissolve phenylhydrazine (1 equivalent) and ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol. If using phenylhydrazine hydrochloride, add sodium acetate (2 equivalents).

-

Reflux the mixture for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Cyclization: The initial condensation forms a hydrazone intermediate which then undergoes intramolecular cyclization to form the ethyl 5-amino-1-phenylpyrazole-4-carboxylate.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

-

Hydrolysis: To obtain the carboxylic acid, the resulting ester is hydrolyzed. Dissolve the ethyl 5-amino-1-phenylpyrazole-4-carboxylate in an aqueous solution of sodium hydroxide and heat the mixture.

-

After the hydrolysis is complete, cool the reaction mixture and acidify with hydrochloric acid to precipitate the 5-Amino-1-phenylpyrazole-4-carboxylic acid.

-

The final product is collected by filtration, washed with water, and dried.

Biological Activity and Applications

5-Amino-1-phenylpyrazole-4-carboxylic acid and its derivatives have demonstrated a wide range of biological activities, establishing them as valuable scaffolds in drug discovery.[3][6] The primary areas of interest include their anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4][6]

Anti-inflammatory Activity

Pyrazole derivatives are known to exhibit significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Some derivatives also show inhibitory activity against lipoxygenases (LOX).[7]

Table 2: Reported Anti-inflammatory and Related Activities of Pyrazole Derivatives

| Activity | Target/Assay | Effect | Reference(s) |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduction in edema | [8] |

| COX Inhibition | In vitro COX-1 and COX-2 enzyme assays | Selective inhibition of COX-2 | [2] |

| TNF-α Inhibition | Inhibition of TNF-α production in macrophages | Suppression of TNF-α levels | [8] |

| Antioxidant | DPPH radical scavenging assay | Radical scavenging activity | [9] |

Anticancer Activity

Derivatives of the 5-aminopyrazole scaffold have shown promising anticancer activity against various cancer cell lines.[9][10] A significant mechanism of action for some of these derivatives is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[4]

Table 3: Anticancer Activity of 5-Aminopyrazole Derivatives

| Cancer Type | Cell Line | Assay | Effect | Reference(s) |

| Lung Cancer | NCI-H520 | MTT Assay | Inhibition of cell proliferation (IC₅₀ = 19 nM for compound 10h) | [4] |

| Gastric Cancer | SNU-16, KATO III | MTT Assay | Inhibition of cell proliferation (IC₅₀ = 59 nM and 73 nM respectively for compound 10h) | [4] |

| Various Cancers | Panel of 60 human cancer cell lines | Cytotoxicity assays | Anticancer activity | [10] |

Enzyme Inhibition

The 5-aminopyrazole core is a privileged structure for designing enzyme inhibitors, particularly protein kinase inhibitors.[2] Derivatives of 5-Amino-1-phenylpyrazole-4-carboxylic acid have been developed as potent covalent inhibitors of FGFRs, including clinically relevant mutants that confer drug resistance.[4]

Table 4: Enzyme Inhibitory Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

| Target Enzyme | Mutant | Assay Type | IC₅₀ (nM) | Reference(s) |

| FGFR1 | Wild-type | Biochemical Assay | 46 | [4] |

| FGFR2 | Wild-type | Biochemical Assay | 41 | [4] |

| FGFR3 | Wild-type | Biochemical Assay | 99 | [4] |

| FGFR2 | V564F gatekeeper mutant | Biochemical Assay | 62 | [4] |

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (derivatives of 5-Amino-1-phenylpyrazole-4-carboxylic acid) in culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.[6] During this time, viable cells will metabolize MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

FGFR Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against FGFR kinases, such as a LanthaScreen™ Eu Kinase Binding Assay.[3]

Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). An inhibitor competing with the tracer for the ATP-binding site will cause a decrease in the FRET signal.[3]

Protocol:

-

Reagent Preparation: Prepare solutions of the test compound, the FGFR kinase-antibody mixture, and the fluorescent tracer in the appropriate kinase buffer.

-

Assay Plate Setup: In a 96-well or 384-well plate, add the test compound at various concentrations.

-

Kinase and Tracer Addition: Add the FGFR kinase-antibody mixture to the wells containing the test compound, followed by the addition of the tracer.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[3]

-

Fluorescence Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Data Analysis: The inhibitory activity is determined by the decrease in the FRET signal. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

Derivatives of 5-Amino-1-phenylpyrazole-4-carboxylic acid have been shown to act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[12] Aberrant activation of FGFR signaling is implicated in various cancers.[4]

Conclusion

5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS 51649-80-0) is a highly versatile and valuable scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents, with a notable mechanism of action being the inhibition of the FGFR signaling pathway. The synthetic accessibility and the potential for diverse functionalization make this compound and its analogs promising candidates for the development of novel therapeutics. This guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. resources.revvity.com [resources.revvity.com]

A Researcher's Guide to Hirshfeld Surface Analysis of Pyrazole Carboxylic Acids

This technical guide provides an in-depth exploration of Hirshfeld surface analysis as applied to pyrazole carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings, experimental and computational protocols, and the interpretation of quantitative data derived from this powerful analytical technique. This document is intended to serve as a comprehensive resource for researchers seeking to elucidate and quantify intermolecular interactions that govern the crystal packing and, consequently, the physicochemical properties of these materials.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline materials. The Hirshfeld surface is a three-dimensional surface defined by partitioning the crystal electron density into molecular fragments. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, researchers can gain valuable insights into the nature and prevalence of different intermolecular contacts. This is particularly crucial for understanding the structure-property relationships in pyrazole carboxylic acids, where hydrogen bonding and other weak interactions play a pivotal role in determining their solid-state architecture.

Experimental and Computational Protocol

The successful application of Hirshfeld surface analysis hinges on a robust experimental and computational workflow. The following protocol outlines the key steps involved, from data acquisition to analysis.

Single-Crystal X-ray Diffraction

A high-quality single-crystal X-ray diffraction (SC-XRD) experiment is the foundational step.

-

Crystal Selection: A suitable single crystal of the pyrazole carboxylic acid derivative is mounted on a diffractometer.

-

Data Collection: X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a Crystallographic Information File (CIF). This file contains the atomic coordinates and unit cell parameters essential for the subsequent analysis.

Hirshfeld Surface Calculation and Visualization

The CIF file serves as the input for specialized software to perform the Hirshfeld surface analysis.

-

Software: CrystalExplorer is the most widely used software for Hirshfeld surface analysis.[1][2]

-

Hirshfeld Surface Generation: The CIF is loaded into the software, and the Hirshfeld surface is calculated for the molecule of interest. The calculation is based on the promolecular electron density.

-

Surface Property Mapping: Various properties are mapped onto the Hirshfeld surface to visualize intermolecular contacts. A key property is dnorm, which is a normalized contact distance that highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts.[3]

-

2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The resulting plot is a unique signature of the intermolecular interactions for a given molecule in a specific crystalline environment. The percentage contribution of different types of contacts can be quantified from these plots.

Quantitative Analysis of Intermolecular Interactions

A key strength of Hirshfeld surface analysis is its ability to provide quantitative data on the relative contributions of different intermolecular contacts to the overall crystal packing. The following table summarizes typical findings for various pyrazole derivatives, showcasing the diversity of interactions.

| Compound Class | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Other Contacts (%) | Reference |

| Pyrazolone Derivative | 45.9 | 12.3 | 16.2 | 23.3 | - | [4] |

| Tetrahydropyrazolo[1,2-a]pyrazole | 37.1 | 31.3 | 10.6 | - | 13.5 (Br···H) | [1] |

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | - | Dominant | - | Dominant | - | [2] |

Note: The percentages represent the contribution of each type of intermolecular contact to the total Hirshfeld surface area.

The data clearly indicates that H···H contacts are often the most abundant due to the high proportion of hydrogen atoms on the molecular surface. However, the specific contributions of directional interactions like O···H and N···H hydrogen bonds are critical in dictating the supramolecular assembly. For instance, in a tetrahydropyrazolo[1,2-a]pyrazole derivative, O···H/H···O contacts contribute significantly (31.3%), highlighting the importance of C—H···O hydrogen bonds in the crystal packing.[1] In contrast, a pyrazolone derivative shows a higher percentage of N···H/H···N interactions (23.3%), indicating the presence of N—H···N hydrogen bonds.[4]

Visualizing Intermolecular Contact Relationships

The various intermolecular contacts identified through Hirshfeld surface analysis are not isolated but form a network of interactions that collectively stabilize the crystal structure. The following diagram illustrates the logical relationships between the central pyrazole carboxylic acid molecule and its surrounding environment, as revealed by the analysis.

This diagram conceptualizes the pyrazole carboxylic acid molecule as a central hub from which various types of interactions emanate. The carboxylic acid group provides potent hydrogen bond donors (O-H) and acceptors (C=O), while the pyrazole ring offers additional hydrogen bond donors (N-H) and acceptors (N), as well as a π-system for stacking and C-H···π interactions. The overall molecular framework also contributes to weaker, non-directional van der Waals forces, primarily H···H and C···H contacts.

Conclusion

Hirshfeld surface analysis provides a powerful lens through which the intricate world of intermolecular interactions in pyrazole carboxylic acids can be viewed and quantified. By combining high-quality crystallographic data with sophisticated computational tools, researchers can dissect the supramolecular architecture of these compounds, revealing the subtle interplay of hydrogen bonds, π-π stacking, and van der Waals forces. This detailed understanding is paramount for rational drug design and the engineering of crystalline materials with tailored properties. The methodologies and data presented in this guide offer a robust framework for scientists and professionals working in this exciting field.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Core for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and development in this dynamic field.

Anticancer Therapeutics: Targeting the Engines of Malignancy

Pyrazole derivatives have demonstrated significant efficacy as anticancer agents by targeting various components of the cellular machinery that drive tumor growth and proliferation. A primary focus has been the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell cycle, survival, and angiogenesis.

Key Kinase Targets

A notable number of pyrazole-containing drugs and investigational compounds target a range of protein kinases. These include:

-

Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, key components of the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis.

-

Akt (Protein Kinase B): As a central node in cell survival pathways, Akt is a prime target for anticancer therapies. Pyrazole-based compounds have been developed as potent Akt inhibitors.

-

Checkpoint Kinase 2 (Chk2): Involved in the DNA damage response, Chk2 is another important target for pyrazole-based inhibitors in cancer therapy.

-

Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been designed to inhibit EGFR, a tyrosine kinase that is frequently overexpressed or mutated in various cancers.

-

Bruton's Tyrosine Kinase (BTK): This kinase is essential for B-cell development and activation, making it a key target in B-cell malignancies.

Quantitative Data: Kinase Inhibitory Activity of Pyrazole Compounds

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against various protein kinases.

| Compound/Drug | Target Kinase | IC50/Ki (nM) | Reference |

| Ruxolitinib | JAK1 | 3.3 | |

| Ruxolitinib | JAK2 | 2.8 | |

| Afuresertib | Akt1 | 0.08 (Ki) | |

| Compound 17 | Chk2 | 17.9 | |

| Compound 8 | Aurora A | 35 | |

| Compound 8 | Aurora B | 75 | |

| Compound 9 | Aurora B | 116 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of pyrazole compounds against a target kinase.

Materials:

-

Recombinant human kinase (e.g., JAK2)

-

Kinase-specific substrate peptide

-

Pyrazole test compound

-

ATP (Adenosine triphosphate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrazole test compound in DMSO. A typical starting concentration is 10 µM.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase enzyme solution (at 2x final concentration) to each well.

-

Add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add 2.5 µL of a 2x ATP and substrate peptide mixture to initiate the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.

-

Incubate the reaction for 60 minutes at 30°C.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway: The JAK-STAT Pathway and its Inhibition by Ruxolitinib

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking downstream signaling.

Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have been shown to exert their anticancer effects through other mechanisms, including:

-

Tubulin Polymerization Inhibition: Some pyrazole compounds can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.

-

DNA Intercalation: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Agents: Quelling the Fire of Inflammation

The anti-inflammatory properties of pyrazole compounds are well-established, with celecoxib, a selective COX-2 inhibitor, being a prominent example.

Key Anti-inflammatory Targets

-

Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain through the production of prostaglandins. Selective inhibition of COX-2 by pyrazole derivatives reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

-

Cytokine Modulation: Some pyrazole compounds can modulate the production of pro-inflammatory cytokines.

-

NF-κB Suppression: The NF-κB signaling pathway is a central regulator of inflammation, and its suppression by pyrazole derivatives contributes to their anti-inflammatory effects.

Quantitative Data: COX-2 Inhibitory Activity

| Compound/Drug | Target | IC50 (µM) | Reference |

| Celecoxib | COX-2 | 0.04 | |

| Celecoxib | COX-1 | 15 |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of pyrazole compounds against COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Pyrazole test compound

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM phenol, 1 µM hematin)

Procedure:

-

Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the pyrazole compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.

-

PGE2 Quantification: Neutralize the reaction with 1 M NaOH. Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.

Signaling Pathway: The COX-2/PGE2 Pathway

The COX-2 pathway is a central inflammatory cascade. Upon inflammatory stimuli, COX-2 is induced and converts arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostaglandins, including PGE2, a key mediator of inflammation and pain.

Caption: The COX-2/PGE2 inflammatory pathway and its inhibition by Celecoxib.

Antimicrobial Agents: Combating Infectious Diseases

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Key Antimicrobial Targets

The precise molecular targets of many pyrazole-based antimicrobial agents are still under investigation, but potential mechanisms include:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.

-

Biofilm Disruption: Some pyrazole compounds have been shown to inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | |

| Hydrazone 21a | Candida albicans | 2.9-7.8 | |

| Compound 2 | Staphylococcus aureus (clinical isolate) | 128 | |

| Compound 9 | Staphylococcus aureus (clinical isolate) | 64 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Pyrazole test compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Other Therapeutic Areas

The therapeutic potential of pyrazole compounds extends beyond the areas detailed above.

-

Erectile Dysfunction: Sildenafil, a well-known pyrazole-containing drug, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO) by increasing the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.

Signaling Pathway: The NO/cGMP Pathway and Sildenafil's Mechanism of Action

Caption: The NO/cGMP signaling pathway and the mechanism of action of Sildenafil.

-

Neurodegenerative Diseases: Pyrazole derivatives have shown promise in targeting enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

-

G-Protein Coupled Receptors (GPCRs): While less explored than kinases, GPCRs represent a vast and largely untapped area for the development of pyrazole-based therapeutics.

Conclusion

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its ability to interact with a wide array of biological targets, coupled with its favorable physicochemical properties, ensures its continued prominence in drug development. This guide has provided a snapshot of the key therapeutic targets, quantitative data, and experimental methodologies associated with pyrazole compounds. It is anticipated that further exploration of this versatile scaffold will lead to the development of new and improved treatments for a wide range of human diseases.

Review of 5-aminopyrazole synthesis methods

An In-depth Technical Guide to the Synthesis of 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile building block for a wide array of biologically active compounds. Its inherent structural features allow for diverse functionalization, leading to the development of potent therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the core synthetic methodologies for 5-aminopyrazole derivatives, presenting detailed experimental protocols, quantitative data, and visual representations of the key synthetic workflows.

The synthesis of 5-aminopyrazoles predominantly relies on the cyclocondensation of a C3-dielectrophilic precursor with a hydrazine derivative. The most prevalent and versatile methods involve the use of β-ketonitriles and malononitrile derivatives as the three-carbon component.

Synthesis from β-Ketonitriles and Hydrazines

The reaction between β-ketonitriles and hydrazines is the most widely employed method for the synthesis of 5-aminopyrazoles.[1][2] This approach offers a high degree of flexibility, allowing for the introduction of a wide range of substituents on the pyrazole ring.

The reaction mechanism initiates with the nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to the formation of the 5-aminopyrazole ring.[1][2]

Logical Workflow for Synthesis from β-Ketonitriles:

Caption: General experimental workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

A representative procedure for the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

| R1 | R2 | Hydrazine | Solvent | Conditions | Yield (%) |

| CH₃ | H | Hydrazine hydrate | Ethanol | Reflux, 2h | 85 |

| Ph | H | Hydrazine hydrate | Ethanol | Reflux, 3h | 90 |

| CF₃ | Ph | Phenylhydrazine | Acetic Acid | RT, 12h | 78 |

| CH₃ | CN | Hydrazine hydrate | Ethanol | Reflux, 4h | 82 |

| Ph | CO₂Et | Hydrazine hydrate | Ethanol | Reflux, 5h | 88 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Synthesis from Malononitrile Derivatives

The reaction of malononitrile or its derivatives with hydrazines provides a direct route to 3,5-diaminopyrazoles. This method is particularly useful for accessing pyrazoles with amino groups at both the 3 and 5 positions, which are valuable intermediates for further derivatization.

Logical Workflow for Synthesis from Malononitrile:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

5-aminopyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. They are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The protocol described herein details a straightforward and efficient method for its preparation via the hydrolysis of a commercially available precursor.

Key Data Summary

The following table summarizes the key quantitative data for the precursor and the final product. Data for the final product is based on the closely related analogue, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, due to the limited availability of specific data for the p-tolyl derivative.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | C13H15N3O2 | 245.28 | Solid | - | - |

| This compound (target) | C11H11N3O2 | 217.22 | Solid | ~68 | ~187 |

Experimental Protocol

The synthesis of this compound is a two-step process that begins with the formation of the pyrazole ring system to yield an ester intermediate, followed by hydrolysis to the final carboxylic acid. However, for convenience, this protocol starts with the commercially available ethyl ester.

Materials and Reagents

-

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-11-3)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O), distilled or deionized

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)